molecular formula C5H6N2OS B13042211 5-methylsulfanyl-3H-pyrimidin-4-one

5-methylsulfanyl-3H-pyrimidin-4-one

Katalognummer: B13042211
Molekulargewicht: 142.18 g/mol
InChI-Schlüssel: WVUXZQFESGOSIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. It features a pyrimidine ring substituted with a methylsulfanyl group at the 5-position and a keto group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfanyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the heterocyclization of 3-aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones . This reaction typically requires heating under reflux conditions to facilitate the formation of the desired pyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of heterocyclic synthesis and optimization of reaction conditions, such as temperature, solvent, and catalysts, are likely to be applied to scale up the production process.

Wirkmechanismus

The mechanism of action of 5-methylsulfanyl-3H-pyrimidin-4-one involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methylsulfanyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the methylsulfanyl group allows for targeted modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C5H6N2OS

Molekulargewicht

142.18 g/mol

IUPAC-Name

5-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6N2OS/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)

InChI-Schlüssel

WVUXZQFESGOSIM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CN=CNC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.